![molecular formula C16H27N3O5 B13900182 methyl (5R,8R,10aS)-5-(tert-butoxycarbonylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B13900182.png)
methyl (5R,8R,10aS)-5-(tert-butoxycarbonylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (5R,8R,10aS)-5-(tert-butoxycarbonylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protected amino group. This compound is notable for its unique structure, which includes a pyrrolo[1,2-a][1,5]diazocine ring system. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5R,8R,10aS)-5-(tert-butoxycarbonylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate typically involves multiple steps:
Formation of the Pyrrolo[1,2-a][1,5]diazocine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the core ring structure.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and enhanced safety .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and ester functional groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique ring structure makes it a valuable building block for the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, the compound is used to study enzyme interactions and protein folding due to its ability to form stable complexes with proteins.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of methyl (5R,8R,10aS)-5-(tert-butoxycarbonylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group protects the amine, allowing the compound to interact selectively with its targets. Upon deprotection, the free amine can form hydrogen bonds and ionic interactions, modulating the activity of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (5R,8R,10aS)-5-amino-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate: Lacks the Boc protection, making it more reactive.
Methyl (5R,8R,10aS)-5-(acetylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate: Features an acetyl group instead of a Boc group, altering its reactivity and stability.
Uniqueness
The presence of the Boc group in methyl (5R,8R,10aS)-5-(tert-butoxycarbonylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate provides enhanced stability and selectivity in reactions, making it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C16H27N3O5 |
|---|---|
Peso molecular |
341.40 g/mol |
Nombre IUPAC |
methyl (5R,8R,10aS)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate |
InChI |
InChI=1S/C16H27N3O5/c1-16(2,3)24-15(22)18-11-9-17-8-7-10-5-6-12(14(21)23-4)19(10)13(11)20/h10-12,17H,5-9H2,1-4H3,(H,18,22)/t10-,11+,12+/m0/s1 |
Clave InChI |
UKRIZEJDRITPFH-QJPTWQEYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CNCC[C@@H]2CC[C@@H](N2C1=O)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC1CNCCC2CCC(N2C1=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



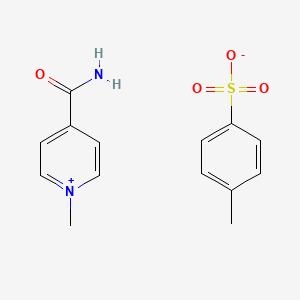
![2-Benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one](/img/structure/B13900109.png)
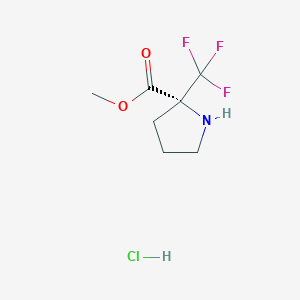
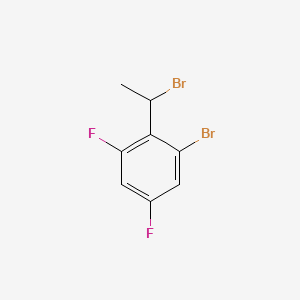
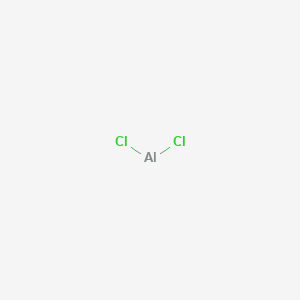

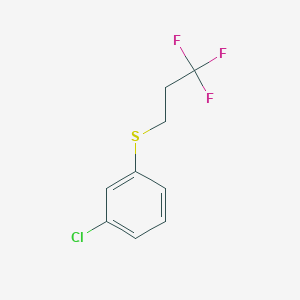
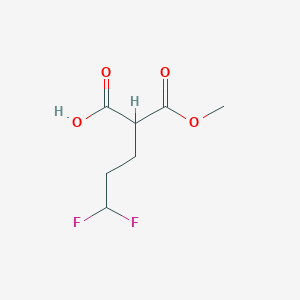

![7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B13900176.png)



